molecular formula C27H29F12NOSi B12060184 (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine

(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine

Cat. No.: B12060184
M. Wt: 639.6 g/mol
InChI Key: ZLULOCHUEDLXQY-NRFANRHFSA-N
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Description

(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by the introduction of the trifluoromethyl groups and the tert-butyldimethylsilyl (TBDMS) protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The TBDMS group provides stability and protects reactive sites during biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine
  • (2S)-2-[Bis[3,5-dimethylphenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine

Uniqueness

(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine is unique due to the presence of both trifluoromethyl and TBDMS groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C27H29F12NOSi

Molecular Weight

639.6 g/mol

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C27H29F12NOSi/c1-22(2,3)42(4,5)41-23(21-7-6-8-40-21,15-9-17(24(28,29)30)13-18(10-15)25(31,32)33)16-11-19(26(34,35)36)14-20(12-16)27(37,38)39/h9-14,21,40H,6-8H2,1-5H3/t21-/m0/s1

InChI Key

ZLULOCHUEDLXQY-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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